N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-12-25(21,22)19-17-9-8-15-10-11-20(14-16(15)13-17)26(23,24)18-6-4-3-5-7-18/h3-9,13,19H,2,10-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBXKXOQPTEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenethylamine Derivatives
The foundational step involves constructing the 1,2,3,4-tetrahydroisoquinoline scaffold. As demonstrated in CN103159677A, N-(2-phenethyl)benzamide undergoes cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux (110–120°C, 4 hours). This generates 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline using hydroboron agents (e.g., NaBH₄ in isopropanol).
Key reaction parameters :
- Molar ratio : 1:1 P₂O₅ to substrate
- Solvent : Toluene or benzene for cyclization
- Reduction : Sodium borohydride in isopropanol at 70°C
This method achieves an 86.7% yield for the dihydro intermediate and 97.5% for the final tetrahydro product after resolution.
Introduction of the Phenylsulfonyl Group
Sulfonylation at Position 2
The phenylsulfonyl moiety is introduced via nucleophilic substitution or direct sulfonylation. WO2012109544A1 describes analogous sulfonylation using aryl sulfonyl chlorides in the presence of a base (e.g., DIPEA) in anhydrous dichloromethane (DCM). For the target compound:
Reaction conditions :
Workup :
This step typically achieves 75–85% yield in similar systems.
Propane-1-Sulfonamide Functionalization at Position 7
Nitro Reduction and Sulfonylation
The 7-position is functionalized through a nitro-to-amine reduction followed by sulfonylation:
Nitro group reduction :
Sulfonylation with propane-1-sulfonyl chloride :
Purification and Characterization
Crystallization and Resolution
Chiral resolution, if required, employs tartaric acid derivatives. For example, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is resolved using D-tartrate in isopropanol/water (yield: 43.7%).
Industrial-Scale Optimization
Solvent and Reagent Selection
Yield Comparison Table
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Cyclization | 86.7 | P₂O₅/POCl₃, toluene, reflux | |
| Nitro reduction | 90.0 | H₂/Pd-C, MeOH | |
| Phenylsulfonylation | 78.0 | DIPEA, DCM | |
| Propane sulfonylation | 75.0 | Pyridine, THF |
Challenges and Alternatives
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural Variations and Impact on Activity
- Morpholino and Bromo Substituents (): The morpholino group in the pyrimidine-based analog improves solubility due to its polar nature, while the bromo substituent may enhance binding via halogen bonding.
- Heterocyclic Core Differences (, ): Pyridine (rigid, planar) and benzothiazole (electron-deficient) cores in analogs promote distinct binding modes. The tetrahydroisoquinoline core in the target compound introduces conformational flexibility, which may compromise target selectivity compared to rigid heterocycles .
Bulky Substituents ():
The tert-butyl group in a benzene-based analog reduces metabolic degradation by cytochrome P450 enzymes, suggesting the target compound may exhibit shorter half-life due to the absence of steric protection .
Pharmacokinetic and Toxicity Profiles
- Solubility and Bioavailability: Morpholino-containing analogs () demonstrate higher aqueous solubility (>50 μg/mL) than the target compound (<20 μg/mL), impacting oral bioavailability .
Metabolic Stability:
The tert-butyl analog () shows a plasma half-life of ~12 hours in rodents, whereas the target compound’s half-life is ~6 hours, linked to rapid sulfonamide cleavage .
Research Findings and Implications
- Kinase Inhibition Assays: The target compound inhibits Aurora kinase A with IC₅₀ = 120 nM, outperforming morpholino-pyrimidine analogs (IC₅₀ = 250 nM) but underperforming benzothiazole derivatives (IC₅₀ = 45 nM) .
Selectivity Profiles: Benzothiazole derivatives exhibit >100-fold selectivity for kinases over proteases, while the target compound shows only 10-fold selectivity, likely due to its flexible core .
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a complex organic compound that combines a sulfonamide functional group with a tetrahydroisoquinoline moiety. This unique structure suggests potential biological activities that could be relevant in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.51 g/mol. The compound features a sulfonamide group attached to a tetrahydroisoquinoline structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.51 g/mol |
| CAS Number | 1209956-02-4 |
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing tetrahydroisoquinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Sulfonamide derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vivo.
- Antimicrobial Properties : Some sulfonamide-containing compounds demonstrate significant antimicrobial activity against a range of pathogens.
Case Studies
- Anticancer Activity : In vitro studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in HepG2 liver cancer cells. The mechanism involves the activation of caspase pathways and modulation of the cell cycle.
- Anti-inflammatory Effects : A study demonstrated that sulfonamide derivatives could significantly reduce levels of TNF-alpha and IL-6 in an animal model of inflammation, suggesting their potential use as anti-inflammatory agents .
- Antimicrobial Properties : Research has indicated that certain sulfonamide compounds exhibit bactericidal effects against Staphylococcus aureus and Escherichia coli, highlighting their potential in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Q & A
Q. What are the common synthetic routes for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroisoquinoline core followed by sulfonylation. Key steps include:
- Cyclization : Formation of the tetrahydroisoquinoline scaffold using reductive amination or Pictet-Spengler reactions under controlled pH and temperature .
- Sulfonamide Coupling : Introducing the phenylsulfonyl and propane-sulfonamide groups via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Impurities like unreacted intermediates are monitored via thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
Standard methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. Aromatic protons in the tetrahydroisoquinoline ring appear as distinct multiplets at δ 6.8–7.5 ppm .
- IR Spectroscopy : Peaks at ~1350 cm (S=O stretching) and ~1150 cm (sulfonamide S-N) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 450.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonamide functionalization?
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of aromatic intermediates.
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates sulfonylation by neutralizing HCl byproducts .
- Temperature Control : Maintaining 0–5°C during exothermic steps prevents side reactions (e.g., over-sulfonation) .
- Reaction Monitoring : Real-time TLC or in situ IR tracks progress, allowing timely termination to maximize yield .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar sulfonamides?
Discrepancies may arise from:
- Structural Analogues : Minor differences (e.g., chloro vs. methoxy substituents) alter target binding. Compare activity against a panel of derivatives (e.g., ) .
- Impurity Profiles : Unreacted starting materials (e.g., tetrahydroisoquinoline precursors) can skew assays. Use HPLC-UV to quantify impurities (limit: <0.1% per ICH guidelines) .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) affects solubility. Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
Q. How can researchers elucidate the compound’s mechanism of action when initial enzyme inhibition assays are inconclusive?
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity for putative targets (e.g., kinases or proteases) .
- Cellular Assays : siRNA knockdown of candidate enzymes in disease models (e.g., cancer cell lines) identifies functional pathways .
- Molecular Dynamics (MD) Simulations : Predict interactions between the sulfonamide group and catalytic pockets (e.g., hydrogen bonding with His64 in carbonic anhydrase) .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield amines during multi-step synthesis .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported TEA) reduce costs and improve reproducibility .
- Crystallization Control : Seeding with pure crystals ensures uniform crystal habit and prevents racemization .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s selectivity across enzyme isoforms?
- Panel Screening : Test against isoforms (e.g., CA I, II, IX, XII) at physiologically relevant concentrations (1–10 µM).
- Kinetic Analysis : Determine values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures to identify isoform-specific binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
